budralazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
budralazine is a chemical compound with the molecular formula C14H16N4. It is known for its potential therapeutic applications, particularly as an antihypertensive agent . This compound is also referred to as this compound monohydrochloride in some contexts .
Preparation Methods
The synthesis of budralazine involves several steps. One common method includes the reaction of phthalazine with 1,3-dimethyl-2-butenylidene hydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
budralazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
budralazine has been extensively studied for its potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Investigated for its effects on biological systems, particularly its antihypertensive properties.
Medicine: Explored as a potential treatment for hypertension due to its vasodilatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of budralazine involves its interaction with molecular targets in the body. It primarily acts as a vasodilator, relaxing blood vessels and reducing blood pressure . The compound achieves this by inhibiting specific enzymes and pathways involved in vascular contraction, leading to improved blood flow and reduced hypertension .
Comparison with Similar Compounds
budralazine is unique compared to other similar compounds due to its specific molecular structure and pharmacological properties. Some similar compounds include:
Hydralazine: Another antihypertensive agent with a different molecular structure but similar vasodilatory effects.
Phthalazine derivatives: Various derivatives of phthalazine that exhibit different pharmacological activities.
The uniqueness of this compound lies in its specific interaction with molecular targets and its efficacy in reducing blood pressure .
Properties
CAS No. |
36798-79-5 |
---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |
InChI Key |
DQGFCLJXYFXXIJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |
SMILES |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |
Canonical SMILES |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
78859-43-5 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine budralazine budralazine monohydrochloride DJ 1461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of budralazine?
A: this compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []
Q2: How does this compound compare to hydralazine in terms of its cardiovascular effects?
A: While both this compound and hydralazine are direct-acting vasodilators, they exhibit some key differences. This compound generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, this compound appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for this compound, particularly in individuals sensitive to rapid heart rate changes.
Q3: What evidence suggests that this compound might influence the central nervous system to exert its antihypertensive effects?
A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), this compound not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning this compound might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.
Q4: Has this compound been studied in animal models of hypertension?
A: Yes, this compound has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of this compound dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with this compound achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of this compound as a therapeutic agent for managing hypertension.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.